Plantainoside D
Overview
Description
Plantainoside D is a phenylpropanoid glycoside isolated from various plant species, including Plantago asiatica and Chirita longgangensis var. hongyao. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative disorders and cardiovascular diseases .
Mechanism of Action
Target of Action
Plantainoside D (PD) is a phenylenthanoid glycoside isolated from Plantago asiatica L. It primarily targets the glutamate release in rat cerebral cortical nerve terminals (synaptosomes) . PD also shows ACE inhibitory activity and is a promising IKK-β inhibitor .
Mode of Action
PD inhibits the potassium channel blocker 4-aminopyridine (4-AP)-evoked release of glutamate and elevated concentration of cytosolic Ca2+ . Pretreatment with the Ca2+ channel blocker (N-type) ω-conotoxin GVIA abolished the inhibitory effect of PD on the evoked glutamate release .
Biochemical Pathways
PD mediates the inhibition of evoked glutamate release from synaptosomes primarily by reducing the influx of Ca2+ through N-type Ca2+ channels, subsequently reducing the protein kinase C cascade .
Pharmacokinetics
A study on the pharmacokinetics of PD showed that it has poor absorption and/or strong metabolism in vivo . The oral absolute bioavailability (F) of PD in rats was estimated to be 1.12% ± 0.46% with an elimination half-life (t1/2) value of 1.63 ± 0.19 h .
Result of Action
The result of PD’s action is the inhibition of the excessive release of glutamate in the brain, which is emerging as a promising therapeutic option and is efficient for treating neurodegenerative disorders .
Action Environment
The action of PD on the 4-AP-evoked release of glutamate is unaffected in the presence of dl-TBOA, a potent nontransportable inhibitor of glutamate transporters
Biochemical Analysis
Biochemical Properties
Plantainoside D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the inhibition of evoked glutamate release from synaptosomes, primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the generation of reactive oxygen species (ROS) and the activation of nuclear factor-κB kinase . This impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It mediates the inhibition of evoked glutamate release from synaptosomes primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Plantainoside D is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol and acetonitrile to precipitate proteins and other impurities. The compound is then purified using chromatographic techniques, including reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The dried plants are ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified using industrial-scale chromatographic methods to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Plantainoside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Plantainoside D has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and cardiovascular diseases
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
- Icariin
- Salvianolic Acid B
- Genistein
Plantainoside D’s unique combination of properties and its potential therapeutic applications make it a compound of significant interest in various fields of scientific research.
Biological Activity
Plantainoside D (PD) is a phenylethanoid glycoside primarily isolated from the Plantago depressa and Chirita longgangensis var. hongyao plants. This compound has garnered attention for its diverse biological activities, particularly in antioxidant, anti-inflammatory, and neuroprotective roles. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Antioxidative Properties
This compound exhibits potent antioxidative effects comparable to ascorbic acid. It has been shown to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage and various diseases.
- IC50 Values :
- Angiotensin-Converting Enzyme (ACE) Inhibition: 2.17 mM
- Protein Kinase C (PKC) Inhibition: 14.8 µM
These values indicate that PD is effective in modulating key enzymatic activities associated with oxidative stress and cardiovascular health .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of excitotoxicity—a process often linked to neurodegenerative diseases.
- Glutamate Release Inhibition :
This inhibition is mediated through the PKC pathway, suggesting that PD may be beneficial in treating conditions characterized by excessive glutamate levels, such as Alzheimer's disease and other forms of dementia .
Cardioprotective Effects
This compound has also been investigated for its cardioprotective properties, particularly against drug-induced cardiotoxicity.
- Adriamycin-Induced Apoptosis :
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has low bioavailability when administered orally, estimated at approximately 1.12% ± 0.46%. The elimination half-life is about 1.63 ± 0.19 hours, indicating rapid metabolism .
Parameter | Value |
---|---|
Oral Bioavailability | 1.12% ± 0.46% |
Elimination Half-Life | 1.63 ± 0.19 h |
Peak Concentration Time | 30 min after oral dose |
This low bioavailability may limit its effectiveness when taken orally; thus, alternative administration methods may be required for optimal therapeutic outcomes.
Study on Glutamate Release
A study published in Molecules investigated the inhibitory effects of this compound on glutamate release from rat cortical synaptosomes. The results demonstrated a significant reduction in glutamate levels, implicating PD's potential role in neuroprotection against excitotoxicity .
Cardioprotective Study
In another study focusing on cardiotoxicity induced by doxorubicin, this compound was found to improve cell viability by mitigating ROS activation and apoptosis in H9c2 cells . This highlights its potential as a protective agent during chemotherapy.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZYUWGJNYOKHT-ZKDZFUIGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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